molecular formula C53H48O11Si B12073430 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

Cat. No.: B12073430
M. Wt: 889.0 g/mol
InChI Key: VLGQRMASAAPPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside involves glycosylation reactions. The compound is prepared by reacting 4-Methylumbelliferone with 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranosyl chloride under specific conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the glycosylation process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside involves its role as a substrate for specific enzymes. Upon enzymatic hydrolysis, the compound releases 4-Methylumbelliferone, which can be detected and measured due to its fluorescent properties. This allows researchers to quantify enzyme activity and study enzyme kinetics . The molecular targets and pathways involved include glycosidases and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Similar compounds to 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside include:

The uniqueness of this compound lies in its complex structure, which allows for specific and sensitive detection of enzyme activity in various research applications .

Properties

IUPAC Name

[4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGQRMASAAPPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H48O11Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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